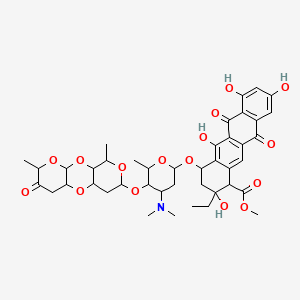

2-Hydroxyaclacinomycin B

Description

Properties

CAS No. |

85819-82-5 |

|---|---|

Molecular Formula |

C42H51NO16 |

Molecular Weight |

825.8 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H51NO16/c1-8-42(51)15-28(32-20(34(42)40(50)52-7)11-22-33(37(32)49)36(48)31-21(35(22)47)9-19(44)10-25(31)46)57-29-12-23(43(5)6)38(17(3)53-29)58-30-14-26-39(18(4)54-30)59-41-27(56-26)13-24(45)16(2)55-41/h9-11,16-18,23,26-30,34,38-39,41,44,46,49,51H,8,12-15H2,1-7H3 |

InChI Key |

YKOJDLMFXPQKSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |

Synonyms |

2-hydroxyaclacinomycin B 2HO-ACM-B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Engineered Biosynthesis of 2-Hydroxyaclacinomycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-Hydroxyaclacinomycin B, a novel anthracycline antibiotic. This document details the enzymatic steps, genetic basis, and the necessary experimental protocols for its production through metabolic engineering. The information presented is curated for specialists in drug development and microbial biosynthesis.

Introduction

Aclacinomycins are a class of anthracycline antibiotics with potent antitumor activity, produced by various Streptomyces species. The common aclacinomycins, such as aclacinomycin A and B, are glycosides composed of a polyketide-derived aglycone, aklavinone, and a trisaccharide chain. This compound is a derivative of this family, distinguished by a hydroxyl group at the C-2 position of the aklavinone core. This modification is of significant interest as it has the potential to alter the pharmacological properties of the parent compound, potentially leading to improved therapeutic efficacy or reduced side effects.

The biosynthesis of this compound is not known to occur naturally. Instead, it is the product of targeted genetic engineering of the aclacinomycin biosynthetic pathway. This guide will first provide an overview of the natural aclacinomycin biosynthetic pathway as a foundation, followed by a detailed description of the engineered pathway that introduces the 2-hydroxyl group.

The Natural Aclacinomycin Biosynthetic Pathway: A Foundation

The biosynthesis of aclacinomycins in Streptomyces galilaeus begins with the construction of the tetracyclic aglycone, aklavinone, by a type II polyketide synthase (PKS). The pathway can be broadly divided into three main stages: aglycone biosynthesis, glycosylation, and terminal sugar modification.

Aklavinone Biosynthesis

The formation of aklavinone starts from one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units. This process is catalyzed by a minimal PKS complex comprising a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). The resulting poly-β-ketone chain undergoes a series of cyclization, aromatization, and reduction reactions, catalyzed by a suite of enzymes encoded by the akn gene cluster, to yield the characteristic tetracyclic structure of aklavinone.

Glycosylation of Aklavinone

Once aklavinone is synthesized, it is decorated with a trisaccharide chain. This process is catalyzed by a series of glycosyltransferases (GTs). The sugar moieties, including L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose, are synthesized from glucose-1-phosphate and transferred sequentially to the C-7 hydroxyl group of aklavinone.

Conversion of Aclacinomycin A to Aclacinomycin B

The final step in the biosynthesis of aclacinomycin B is the conversion of its precursor, aclacinomycin A. This reaction is catalyzed by a cytoplasmic oxidoreductase, which reduces the C-4' keto group of the terminal L-cinerulose sugar of aclacinomycin A to a hydroxyl group, yielding aclacinomycin B.[1]

Engineered Biosynthesis of 2-Hydroxy-Aklavinone

The key modification to produce this compound is the introduction of a hydroxyl group at the C-2 position of the aklavinone aglycone. This has been achieved through a creative feat of synthetic biology, specifically by reprogramming the PKS cassette.

In a notable study, researchers swapped the native ketoreductase (KR) and the first-ring cyclase enzymes of the aclacinomycin PKS with an aromatase/cyclase from the mithramycin biosynthetic pathway.[2][3][4] This engineered PKS, lacking the reductive activity of the native KR, leads to the formation of a 2-hydroxylated polyketide intermediate, which then cyclizes to form 2-hydroxy-aklavinone.

The following diagram illustrates the engineered biosynthetic pathway for 2-hydroxy-aklavinone.

Glycosylation of 2-Hydroxy-Aklavinone and Conversion to this compound

Following the successful biosynthesis of the 2-hydroxy-aklavinone aglycone, the subsequent steps are hypothesized to be carried out by the native enzymes of the aclacinomycin pathway. It is proposed that the glycosyltransferases responsible for attaching the trisaccharide chain to aklavinone possess sufficient substrate flexibility to recognize and glycosylate 2-hydroxy-aklavinone. This would lead to the formation of 2-Hydroxyaclacinomycin A.

Subsequently, the cytoplasmic oxidoreductase that converts aclacinomycin A to aclacinomycin B is expected to act on 2-Hydroxyaclacinomycin A, reducing its terminal sugar to yield the final product, this compound.

The proposed final steps of the pathway are depicted below.

Data Presentation

Quantitative data on the production of 2-hydroxylated anthracyclinones is currently limited in the public domain. The pioneering study focused on the successful generation and structural characterization of these novel compounds. However, for context, the production titers of the parent compound, aklavinone, in engineered Streptomyces coelicolor strains are presented below. It is anticipated that the yields of 2-hydroxy-aklavinone would be in a similar range, subject to optimization of fermentation conditions.

| Compound | Host Strain | Production Titer (mg/L) | Reference |

| Aklavinone | S. coelicolor M1152ΔmatAB | ~5-10 | [2] |

| 9-epi-aklavinone | S. coelicolor M1152ΔmatAB | ~10-20 | [2] |

Experimental Protocols

This section provides a general outline of the key experimental methodologies required for the production of this compound, based on the procedures described for the generation of 2-hydroxylated anthracyclinones.[2][3][4]

Genetic Engineering of the PKS Cassette

-

Gene Synthesis and Cloning: The gene encoding the aromatase/cyclase from the mithramycin biosynthetic pathway is synthesized with appropriate codon optimization for expression in Streptomyces. The native ketoreductase and cyclase genes in the aclacinomycin PKS expression plasmid are replaced with the mithramycin aromatase/cyclase gene using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).

-

Host Strain Transformation: The engineered PKS expression plasmid is introduced into a suitable Streptomyces host strain, such as S. coelicolor M1152ΔmatAB, via protoplast transformation or intergeneric conjugation from E. coli.

Fermentation and Metabolite Production

-

Seed Culture Preparation: A seed culture of the recombinant Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., TSB) with spores and incubating at 30°C with shaking for 48-72 hours.

-

Production Culture: The seed culture is used to inoculate a production medium (e.g., R5A medium). The production culture is incubated at 30°C with shaking for 5-7 days.

-

Metabolite Extraction: After incubation, the culture broth is acidified (e.g., to pH 2-3 with oxalic acid) and extracted with an organic solvent such as ethyl acetate. The organic phase is collected and evaporated to dryness.

Analysis and Characterization of this compound

-

High-Performance Liquid Chromatography (HPLC): The crude extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by HPLC coupled with a diode array detector (DAD) or a mass spectrometer (MS). A C18 reverse-phase column is typically used with a gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, the 2-hydroxylated compounds are purified by preparative or semi-preparative HPLC. The purified compounds are then subjected to 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis to confirm the structure and the position of the hydroxyl group.

Conclusion

The biosynthesis of this compound represents a significant advancement in the field of combinatorial biosynthesis and metabolic engineering of natural products. By rationally redesigning the polyketide synthase complex, it is possible to generate novel anthracycline derivatives with potentially enhanced therapeutic properties. The protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to explore the production and biological evaluation of this promising new compound. Further research will be necessary to optimize production titers and to fully characterize the pharmacological profile of this compound.

References

- 1. Enzymatic conversion of aclacinomycin A to Y by a specific oxidoreductase in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diverse Combinatorial Biosynthesis Strategies for C-H Functionalization of Anthracyclinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

2-Hydroxyaclacinomycin B: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyaclacinomycin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. As a member of the aclacinomycin family, it shares a common structural framework and is anticipated to exhibit similar biological activities, primarily centered around the disruption of nucleic acid synthesis and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, known properties, and the generalized mechanism of action of this compound, drawing from the broader knowledge of aclacinomycins and anthracyclines due to the limited specific data on this particular analog.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C42H51NO16.[1] It is classified as an anthracycline antibiotic and has been isolated from Streptomyces galilaeus A-862 (FERM BP-45).[1][2]

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-({(2R,4S,5S,6S)-4-(dimethylamino)-5-[({2S,4S,6S)-4-hydroxy-6-methyl-5-({(2S,4R,6R)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl}oxy)tetrahydro-2H-pyran-2-yl}oxy]-6-methyltetrahydro-2H-pyran-2-yl}oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate | N/A |

| CAS Number | 85819-82-5 | [1] |

| Molecular Formula | C42H51NO16 | [1] |

| Molecular Weight | 825.85 g/mol | [1] |

| SMILES | CCC1(C--INVALID-LINK--O[C@H]5C--INVALID-LINK--C)O[C@H]6C--INVALID-LINK--C)O[C@H]7C--INVALID-LINK--C)O)O)N(C)C">C@HO)O | N/A |

Biological Activity and Mechanism of Action

While specific quantitative data for this compound is not extensively available in public literature, it is known to be an anthracycline antibiotic that significantly inhibits RNA synthesis and exhibits antitumor activity.[1] The mechanism of action for aclacinomycins, and anthracyclines in general, is multi-faceted and involves several key cellular processes.

Generalized Mechanism of Action for Aclacinomycins

Aclacinomycins, including Aclacinomycin A, exert their cytotoxic effects through a combination of mechanisms:

-

DNA Intercalation: The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with the processes of DNA replication and transcription.

-

Topoisomerase Inhibition: Aclacinomycins are known to inhibit both topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, aclacinomycins lead to the accumulation of DNA strand breaks, which ultimately triggers apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can participate in redox cycling, leading to the production of superoxide radicals and other reactive oxygen species. This induces oxidative stress within the cancer cells, causing damage to cellular components such as lipids, proteins, and DNA.

-

Inhibition of RNA Synthesis: Aclacinomycins have been shown to be potent inhibitors of RNA synthesis. This is a key aspect of their antitumor activity, as it halts the production of proteins necessary for cell growth and proliferation.

Signaling Pathways

The induction of DNA damage and oxidative stress by aclacinomycins can trigger a cascade of intracellular signaling pathways, ultimately leading to programmed cell death (apoptosis). While a specific signaling pathway for this compound has not been elucidated, the general mechanism of anthracyclines involves the activation of stress-activated protein kinases and the p53 tumor suppressor pathway.

References

2-Hydroxyaclacinomycin B CAS number and molecular formula

An In-depth Technical Guide to 2-Hydroxyaclacinomycin B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for this compound. This guide provides the known core data for this compound and leverages detailed information from its close analogue, Aclacinomycin A, to present a representative technical profile. The biological activities and experimental data of Aclacinomycin A are presumed to be similar but not identical to those of this compound.

Core Compound Identification

The fundamental chemical identifiers for this compound are established as follows:

| Identifier | Value | Source |

| CAS Number | 85819-82-5 | [1] |

| Molecular Formula | C42H51NO16 | [1] |

| Molecular Weight | 825.85 g/mol | [1] |

Biological Profile and Mechanism of Action (Inferred from Aclacinomycin Analogs)

This compound belongs to the aclacinomycin family, a group of anthracycline antibiotics known for their potent antitumor properties.[2][3] The primary analogue, Aclacinomycin A (also known as Aclarubicin), is a well-characterized antineoplastic agent.[2][4] The biological activity of this compound is anticipated to follow a similar mechanism.

Aclacinomycins exert their cytotoxic effects through a multi-faceted approach. The core mechanisms include:

-

DNA Intercalation: The planar anthracycline ring structure inserts itself between DNA base pairs, disrupting the normal function of the DNA helix.[5]

-

Topoisomerase Inhibition: Aclacinomycins are inhibitors of both topoisomerase I and II.[5][6] This inhibition prevents the re-ligation of DNA strands, leading to DNA breaks, stalled replication and transcription, and ultimately, apoptosis.[5][7]

-

Inhibition of Nucleic Acid Synthesis: Aclacinomycins demonstrate a strong inhibitory effect on nucleic acid synthesis, with a particular potency against RNA synthesis.[6][8][9]

-

Histone Eviction: Aclacinomycin A has been shown to induce the eviction of histones from chromatin, which contributes to its chemotherapeutic effects.[4]

A significant advantage of aclacinomycins over other anthracyclines like doxorubicin is their reportedly lower cardiotoxicity.[3][9]

Quantitative Biological Data (Aclacinomycin A)

The following table summarizes key quantitative data for Aclacinomycin A, which serves as a reference for the expected potency of this compound.

| Assay | Cell Line / Model | Measurement | Value | Source |

| IC50 (DNA Synthesis) | L1210 Leukemia Cells | Inhibition of [14C]-thymidine incorporation | 0.30 µg/mL | [9] |

| IC50 (RNA Synthesis) | L1210 Leukemia Cells | Inhibition of [14C]-uridine incorporation | 0.038 µg/mL | [9] |

| IC50 (Proteolysis) | Rabbit Reticulocytes | Inhibition of ubiquitin-ATP-dependent proteolysis | 52 µM | [6] |

| In Vivo Antitumor Activity | Leukemia L-1210 (Mice) | Oral administration | Significant antitumor effect | [6] |

| In Vivo Antitumor Activity | Leukemia P-388 (Mice) | Intraperitoneal administration | Dose-dependent tumor growth inhibition | [6] |

Experimental Protocols

While specific experimental protocols for this compound are not available, a standard methodology for evaluating its cytotoxic activity in a cancer cell line would follow a procedure similar to the one detailed below.

Protocol: In Vitro Cytotoxicity Assessment using an MTT Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

1. Cell Culture and Seeding:

- Culture a relevant cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Harvest cells during the logarithmic growth phase using trypsin.

- Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >90%).

- Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).

- Seed 100 µL of the cell suspension into each well of a 96-well plate.

- Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.

- Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.

- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Assay:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add 10 µL of the MTT solution to each well.

- Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

- Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Subtract the background absorbance from a blank well (medium and MTT solution only).

- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

- Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action for Aclacinomycins

The following diagram illustrates the generally accepted mechanism by which aclacinomycin-class antibiotics induce cell death.

Caption: Aclacinomycin inhibits replication by intercalating DNA and inhibiting topoisomerases.

General Experimental Workflow for Cytotoxicity Analysis

This diagram outlines the logical flow of an in vitro experiment designed to assess the cytotoxic potential of a test compound.

Caption: Workflow for determining the IC50 of a compound using a cell-based assay.

References

- 1. a2bchem.com [a2bchem.com]

- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aclarubicin - Wikipedia [en.wikipedia.org]

- 5. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rethinking Biosynthesis of Aclacinomycin A [mdpi.com]

- 8. Mechanism of action of aclacinomycin A. I. The effect on macromolecular syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Anti-Cancer Mechanisms of 2-Hydroxyaclacinomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanisms of Action

Aclacinomycin A and its derivatives are anti-tumor antibiotics known to exhibit selective toxicity against cancer cells.[1] Their efficacy stems from a multi-faceted approach to disrupting critical cellular processes necessary for cancer cell proliferation and survival.[1]

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism of action for anthracyclines is their ability to intercalate into the DNA double helix.[1] This insertion between base pairs disrupts the normal structure of DNA, creating a physical impediment to the processes of DNA replication and transcription.[1] This disruption leads to significant DNA damage, which can trigger cell cycle arrest and apoptosis.[1]

Furthermore, Aclacinomycin A is a known inhibitor of topoisomerases, enzymes crucial for managing DNA topology during replication.[1][2] Specifically, it has been shown to be a catalytic inhibitor of topoisomerase II and can also stabilize topoisomerase I covalent complexes.[2] Topoisomerase inhibitors can be classified as "poisons" that stabilize the transient DNA-enzyme cleavage complex, leading to persistent DNA strand breaks.[3][4][5] This accumulation of DNA damage is a potent trigger for apoptosis.[3][6]

dot

Caption: Inhibition of Topoisomerase I/II by 2-Hydroxyaclacinomycin B.

Generation of Reactive Oxygen Species (ROS)

Some anti-tumor antibiotics, including anthracyclines, are known to induce the formation of reactive oxygen species (ROS).[1][7] ROS are highly reactive molecules, such as superoxide and hydrogen peroxide, that can cause widespread oxidative damage to cellular components, including DNA, proteins, and lipids.[1][8][9] This oxidative stress can disrupt cellular signaling pathways and contribute to the induction of apoptosis.[10][11] The generation of ROS can activate various signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[9]

dot

Caption: General workflow for in vitro evaluation of anticancer activity.

Conclusion and Future Directions

While specific experimental data on this compound is currently lacking, the established mechanisms of its parent compound, Aclacinomycin A, provide a strong framework for understanding its potential anti-cancer properties. It is highly probable that this compound also functions through DNA intercalation, topoisomerase inhibition, and the induction of ROS, ultimately leading to apoptosis in cancer cells.

Future research should focus on isolating or synthesizing this compound and performing comprehensive in vitro and in vivo studies to confirm these mechanisms and quantify its efficacy. Investigating its differential effects on various cancer cell lines and its potential for synergistic combinations with other chemotherapeutic agents would also be valuable avenues for further exploration. T[12]here are currently no clinical trials specifically investigating this compound. A[13][14] thorough understanding of its molecular interactions and signaling pathways will be crucial for its potential development as a novel anti-cancer therapeutic.

References

- 1. longdom.org [longdom.org]

- 2. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. embopress.org [embopress.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Highly reactive oxygen species: detection, formation, and possible functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species and cell signaling. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species involvement in apoptosis and mitochondrial damage in Caco-2 cells induced by enniatins A, A₁, B and B₁ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 14. Efficacy and Safety of Bimekizumab in Moderate to Severe Hidradenitis Suppurativa: A Phase 2, Double-blind, Placebo-Controlled Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Hydroxyaclacinomycin B: A Review of Currently Available Scientific Literature

A comprehensive search of publicly available scientific databases reveals a significant lack of specific data on the biological activity, anticancer mechanisms, and associated signaling pathways of 2-Hydroxyaclacinomycin B. While the name suggests a potential relationship to the aclacinomycin family of anthracycline antibiotics, which are known for their cytotoxic properties, no dedicated research articles, quantitative data, or detailed experimental protocols for this compound could be retrieved.

This in-depth technical guide was intended for researchers, scientists, and drug development professionals. However, the absence of specific literature on this compound prevents a detailed analysis of its biological functions. General information about related compounds, such as aclacinomycin A, indicates that this class of molecules typically exhibits anticancer activity through mechanisms like DNA intercalation and inhibition of topoisomerase II. It is plausible that this compound, if it is a related analogue, might share some of these characteristics.

The initial search strategy aimed to collate quantitative data (e.g., IC50 values), detailed experimental methodologies, and elucidate key signaling pathways. Unfortunately, due to the lack of available information, the creation of structured data tables and signaling pathway diagrams as originally planned is not possible at this time.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific biological profile of this compound. Investigators in the field of natural product chemistry and oncology are encouraged to explore this potentially novel compound. Future studies should aim to isolate and characterize this compound, evaluate its cytotoxic and other biological activities in various cell lines and animal models, and investigate its molecular mechanisms of action.

Until such data becomes available, any discussion on the biological activity of this compound would be purely speculative and fall outside the scope of a technical guide based on empirical evidence. We will continue to monitor the scientific literature for any emerging data on this compound and will update this guide accordingly.

A Technical Guide to Streptomyces-Derived 2-Hydroxyaclacinomycin B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the production of 2-Hydroxyaclacinomycin B, an anthracycline antibiotic, from Streptomyces species. This document provides a comprehensive overview of the producing organisms, quantitative production data, detailed experimental protocols for fermentation, extraction, and purification, and an elucidation of the biosynthetic pathways involved.

Producing Microorganism: Streptomyces galilaeus

The primary producer of the aclacinomycin complex, which includes this compound, is the bacterium Streptomyces galilaeus. Notably, the strains Streptomyces galilaeus ATCC 31133 and ATCC 31615 are well-documented producers of these valuable secondary metabolites. These filamentous actinomycetes are soil-dwelling bacteria known for their complex secondary metabolism, making them a rich source of bioactive compounds, including many clinically important antibiotics and anticancer agents.

Quantitative Production Data

While specific yields for this compound are not extensively reported as a separate entity, data is available for the production of the broader category of aclacinomycins A and B. It is important to note that this compound is a derivative within this complex, and its yield is inherently linked to the overall production of aclacinomycins. The following table summarizes production yields of aclacinomycins A and B from a mutant strain of Streptomyces galilaeus.

| Streptomyces galilaeus Strain | Compound | Titer (mg/L) |

| OBB-731 (FERM-P No. 5402; ATCC 31615) | Aclacinomycin A | 350 |

| OBB-731 (FERM-P No. 5402; ATCC 31615) | Aclacinomycin B | 180 |

Experimental Protocols

Fermentation Protocol for Aclacinomycin Production

This protocol is adapted from established methods for the cultivation of Streptomyces galilaeus for the production of aclacinomycins.

3.1.1. Media Composition

-

Seed Medium:

-

D-glucose: 20.0 g/L

-

Soluble starch: 20.0 g/L

-

S-3 meat extract: 5.0 g/L

-

Yeast extract: 2.5 g/L

-

K₂HPO₄: 1.0 g/L

-

MgSO₄·7H₂O: 1.0 g/L

-

NaCl: 3.0 g/L

-

CaCO₃: 3.0 g/L

-

Adjust pH to 7.2-7.4 before sterilization.

-

-

Production Medium:

-

Same composition as the seed medium.

-

3.1.2. Inoculum Preparation

-

Prepare a spore suspension of Streptomyces galilaeus from a mature agar slant.

-

Inoculate a 500 mL Erlenmeyer flask containing 100 mL of sterilized seed medium with the spore suspension.

-

Incubate the seed culture on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours.

3.1.3. Production Fermentation

-

Inoculate a production fermenter containing the sterilized production medium with 5-10% (v/v) of the seed culture.

-

Carry out the fermentation under aerobic conditions at a temperature of 27-32°C and a pH of 6.0-7.5 for 5-7 days.

-

Maintain adequate aeration and agitation to ensure sufficient dissolved oxygen levels.

Extraction and Purification Protocol

The following protocol outlines the steps for extracting and purifying aclacinomycins from the fermentation broth.

-

Separation of Mycelium: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Solvent Extraction:

-

Extract the mycelial cake with a polar organic solvent such as methanol or acetone.

-

Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate or chloroform at a slightly acidic pH (e.g., pH 4.0).

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different aclacinomycin components.

-

Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Final Purification: Pool the fractions containing the desired aclacinomycin and further purify by recrystallization or preparative HPLC to obtain the pure compound.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of aclacinomycins.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is commonly employed.

-

Detection: UV detection at a wavelength of approximately 254 nm or 430 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified standard.

Biosynthesis of Aclacinomycins

The biosynthesis of aclacinomycins in Streptomyces galilaeus is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The formation of this compound is a part of this intricate pathway.

The core of the molecule, aklavinone, is synthesized by the PKS from a propionyl-CoA starter unit and nine malonyl-CoA extender units.[1] Following the creation of the polyketide backbone, a series of cyclization, aromatization, and reduction reactions, catalyzed by enzymes encoded in the aclacinomycin biosynthetic gene cluster, lead to the formation of the tetracyclic aglycone, aklavinone.

Subsequently, glycosyltransferases attach a trisaccharide chain, typically composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose, to the aklavinone core. The final steps of the biosynthesis involve modifications of this sugar chain, which can include hydroxylation events. The formation of this compound is a result of a specific hydroxylation on the aclacinomycin scaffold, catalyzed by a dedicated hydroxylase enzyme.

Visualizing the Biosynthetic and Experimental Workflow

To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for production and purification.

References

An In-depth Technical Guide on the Antitumor Properties of Aclacinomycin Analogues, with a Focus on Aclacinomycin B

Disclaimer: This document provides a comprehensive overview of the antitumor properties of aclacinomycin analogues, primarily focusing on Aclacinomycin A and B due to the limited availability of specific data on 2-Hydroxyaclacinomycin B in publicly accessible scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals and is based on existing research on these closely related compounds. The antitumor characteristics of this compound may differ from those of Aclacinomycin A and B.

Introduction

Aclacinomycins are a group of anthracycline antibiotics isolated from Streptomyces galilaeus.[1] This class of compounds, which includes Aclacinomycin A, B, and Y, has garnered significant interest for its potent antineoplastic activities.[1] While Aclacinomycin A (also known as Aclarubicin) is the most extensively studied of the group, Aclacinomycin B also exhibits notable antitumor effects. Anthracyclines are a cornerstone of many chemotherapy regimens, and understanding the nuances of individual analogues is crucial for the development of more effective and less toxic cancer therapies. This guide synthesizes the available technical information on the antitumor properties, mechanism of action, and experimental data related to aclacinomycins, with a specific emphasis on Aclacinomycin B where data is available.

Mechanism of Action

The antitumor activity of aclacinomycins is multifaceted, involving several key cellular processes. While the precise mechanisms can vary between analogues, the primary modes of action are DNA intercalation and inhibition of key enzymes involved in DNA replication and transcription.

2.1. DNA Intercalation and Inhibition of RNA Synthesis (Aclacinomycin B)

Aclacinomycin B exerts its cytotoxic effects primarily through the process of DNA intercalation.[2] It inserts itself between the base pairs of the DNA double helix, which in turn disrupts the normal function of DNA-dependent RNA polymerase.[2] This inhibitory action is template-dependent, with a preference for certain DNA sequences. Specifically, Aclacinomycin B more effectively inhibits RNA synthesis on double-stranded DNA templates with alternating purine-pyrimidine sequences, such as poly[d(A-T)] and poly[d(G-C)], compared to homopolymeric sequences.[2] This suggests that the local DNA structure influences the binding and inhibitory activity of Aclacinomycin B. The inhibition is a direct effect on the DNA template, as excess DNA can abolish the inhibitory effect on RNA synthesis, indicating that Aclacinomycin B does not directly inhibit RNA polymerase itself.[2]

2.2. Topoisomerase I and II Inhibition (Aclacinomycin A)

Aclacinomycin A (Aclarubicin) is a known dual inhibitor of topoisomerase I and II.[3][4] These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By inhibiting their function, Aclacinomycin A leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[3] This dual inhibitory action is a distinguishing feature compared to some other anthracyclines that may primarily target one of the two enzymes.[3]

2.3. Induction of Apoptosis and Cell Cycle Arrest

The cellular damage induced by aclacinomycins, primarily through DNA intercalation and topoisomerase inhibition, activates cellular stress responses that converge on the induction of apoptosis (programmed cell death). Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some 4-hydroxy-2-pyridone derivatives, another class of antitumor compounds, have been shown to induce G0/G1 phase arrest by upregulating p53 and p21.[5] While the specific pathways for aclacinomycins may differ in detail, the ultimate outcome of cell cycle disruption is a common feature of their antitumor activity.

Quantitative Data on Antitumor Activity

The following tables summarize the available quantitative data from in vitro and in vivo studies on aclacinomycin analogues.

Table 1: In Vitro Cytotoxicity of Aclacinomycin A (Aclarubicin)

| Cell Line | Assay Type | IC50 / Effect | Reference |

| Leukemia L-1210 | [14C]-Thymidine Incorporation | IC50: 0.30 µg/ml | [6] |

| Leukemia L-1210 | [14C]-Uridine Incorporation | IC50: 0.038 µg/ml | [6] |

| Murine Bladder Carcinoma (FCB) | Monolayer Growth Reduction | 65% reduction | [7] |

| Murine Bladder Carcinoma (FCB) | Stem-cell Colony Formation | 98% reduction | [7] |

| Murine Bladder Carcinoma (FCB) | Thymidine Incorporation | 98% inhibition | [7] |

| Rabbit Reticulocytes | Ubiquitin-ATP-dependent Proteolysis | IC50: 52 µM | [8] |

Table 2: In Vivo Antitumor Activity of Aclacinomycin A (Aclarubicin)

| Tumor Model | Animal Model | Treatment Regimen | Outcome | Reference |

| Leukemia L-1210 | CDF1 Mice | Intraperitoneal | Same degree of activity as daunomycin | [9] |

| Leukemia P-388 | CDF1 Mice | Intraperitoneal | Same degree of activity as daunomycin | [9] |

| Sarcoma-180 | Mice | Subcutaneous | Similar inhibition to adriamycin and daunomycin | [9] |

| 6C3HED Lymphosarcoma | Mice | Subcutaneous | Similar inhibition to adriamycin and daunomycin | [9] |

| Murine Bladder Carcinoma (FCB) | C57BL Mice | Not specified | 60.6% increase in mean life span | [7] |

| Leukemia L-1210 | Mice | Oral | Significant activity | [9] |

| Leukemia P-388 | Mice | 0.75-6 mg/kg, IP, daily | Dose-dependent tumor growth inhibition | [8] |

| Leukemia L-1210 | Mice | 0.6-20 mg/kg, Orally, daily | Antitumor effect | [8] |

Experimental Protocols

4.1. In Vitro DNA-dependent RNA Synthesis Inhibition Assay (for Aclacinomycin B)

This protocol is based on the methodology described for studying the effect of Aclacinomycin B on RNA synthesis.[2]

-

Materials:

-

DNA templates: single- and double-stranded DNAs of known base content and sequence (e.g., poly[d(A-T)], poly[d(G-C)], poly dA, poly dT).

-

E. coli DNA-dependent RNA polymerase.

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [³H]UTP).

-

Aclacinomycin B at various concentrations.

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and a reducing agent like dithiothreitol).

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Set up reaction mixtures containing the reaction buffer, DNA template, and Aclacinomycin B at the desired concentration.

-

Pre-incubate the mixture to allow for drug-DNA interaction.

-

Initiate the reaction by adding the four ribonucleoside triphosphates (including the radiolabeled one) and RNA polymerase.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding cold TCA to precipitate the newly synthesized RNA.

-

Collect the precipitate by filtering the mixture through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of RNA synthesis compared to a control reaction without Aclacinomycin B.

-

4.2. Cell Viability and Proliferation Assays (General)

These are general protocols often used to assess the cytotoxic effects of antitumor agents like aclacinomycins.

-

MTT Assay (Cell Viability):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Aclacinomycin A or B) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

-

Colony Formation Assay (Clonogenic Survival):

-

Treat a suspension of cancer cells with the test compound for a defined period.

-

Plate a known number of treated cells into new culture dishes.

-

Incubate the plates for 1-2 weeks, allowing individual surviving cells to form colonies.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.

-

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways and molecular interactions associated with the antitumor activity of aclacinomycins, primarily based on the known mechanisms of Aclacinomycin A.

Figure 1: General mechanism of action for aclacinomycins in a cancer cell.

Figure 2: A typical experimental workflow for in vitro evaluation.

Conclusion

The available evidence strongly supports the potent antitumor properties of aclacinomycin analogues, particularly Aclacinomycin A and B. Their mechanisms of action, centered on the disruption of fundamental DNA processes, make them effective cytotoxic agents against a range of cancer cell types. While specific data for this compound is currently lacking in the scientific literature, the information gathered on its close relatives provides a solid foundation for future research. Further investigation into this compound is warranted to determine if the 2-hydroxy modification confers any advantages in terms of efficacy, specificity, or reduced toxicity, potentially leading to the development of a novel and improved anthracycline therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. Template specificities of aclacinomycin B on the inhibition of DNA-dependent RNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 4-Hydroxy-2-pyridone derivatives with antitumor activity produced by mangrove endophytic fungus Talaromyces sp. CY-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo responses of a murine transitional cell carcinoma to doxorubicin, mitoxantrone and aclacinomycin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Aclacinomycin Family: A Technical Guide for Drug Development Professionals

A deep dive into the core characteristics of aclacinomycins, with a special focus on the potential implications of hydroxylation, offers crucial insights for researchers in oncology and drug discovery. While specific literature on 2-Hydroxyaclacinomycin B is not publicly available, this guide provides a comprehensive overview of the well-documented members of the aclacinomycin family, particularly Aclacinomycin A (also known as Aclarubicin), to infer the potential properties of hydroxylated analogues.

The aclacinomycins are a significant class of anthracycline antibiotics produced by Streptomyces species, most notably Streptomyces galilaeus.[1] Renowned for their potent antineoplastic activity, these compounds have been a subject of interest in cancer therapy. Aclacinomycin A, the most studied compound in this family, has demonstrated considerable efficacy against various cancers, including leukemia, lymphoma, and solid tumors.[1] A key distinguishing feature of aclacinomycins compared to other anthracyclines like doxorubicin is their generally lower cardiotoxicity, a significant advantage in clinical applications.[1]

The antitumor activity of aclacinomycins is primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase I and II, leading to the disruption of DNA replication and repair, and ultimately inducing apoptosis.[2] The trisaccharide moiety attached to the aglycone is crucial for its biological activity and pharmacokinetic properties. Modifications to the aglycone or the sugar residues can significantly impact the efficacy and toxicity of these compounds.

Quantitative Data on Aclacinomycin A and its Analogues

The following tables summarize the available quantitative data for Aclacinomycin A and some of its derivatives, providing a comparative overview of their biological activities. Due to the absence of specific data for this compound, this information serves as a crucial reference for understanding the structure-activity relationships within the aclacinomycin family.

| Compound | Cell Line | IC50 (µM) | Reference |

| Aclacinomycin A | L1210 Leukemia | ~0.02 µg/mL | [3] |

| 4-O-methylaclacinomycin A | L1210 Leukemia | Similar to Aclacinomycin A | [3] |

| Demethoxycarbonyl derivatives | L1210 Leukemia | Decreased activity | [3] |

| 10-epi-aclacinomycin A | L1210 Leukemia | Decreased activity | [3] |

Note: The original data for L1210 Leukemia was provided in µg/mL and has been noted as such. Conversion to µM would require the molecular weight of the specific derivative, which was not always provided in the source.

Experimental Protocols

Understanding the methodologies used to evaluate and synthesize aclacinomycins is fundamental for further research and development. Below are detailed protocols for key experiments cited in the literature.

Cytotoxicity Assay in L1210 Leukemia Cells

This protocol is based on the methodology described for evaluating the cytotoxic effects of Aclacinomycin A and its derivatives.[3]

-

Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Aclacinomycin A and its derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well).

-

Treatment: The prepared drug solutions are added to the wells, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Directed Biosynthesis of Iso-aclacinomycins

This protocol outlines the general steps for creating novel aclacinomycin derivatives through genetic engineering of the biosynthetic pathway, as described in the generation of iso-aclacinomycins.[4][5]

-

Strain and Plasmid Construction: The biosynthetic gene cluster for aclacinomycin production in a host strain like Streptomyces galilaeus is identified. Specific genes are targeted for modification. For the creation of iso-aclacinomycins, a four-enzyme catalyzed hydroxy regioisomerization system is integrated into the host.

-

Gene Expression: The engineered genes are expressed in the S. galilaeus host strain.

-

Fermentation: The recombinant strain is cultured under optimized fermentation conditions to promote the production of the novel aclacinomycin derivatives.

-

Extraction and Purification: The fermentation broth is harvested, and the aclacinomycin compounds are extracted using organic solvents. The crude extract is then purified using chromatographic techniques such as HPLC.

-

Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods, including NMR and mass spectrometry.

-

Biological Activity Screening: The newly synthesized compounds are then tested for their biological activity, such as antitumor efficacy, using relevant cell lines and assays.

Visualizing the Mechanisms and Pathways

To better understand the complex biological processes involving aclacinomycins, the following diagrams illustrate their mechanism of action and biosynthetic origin.

References

- 1. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical modification of anthracycline antibiotics. I. Demethoxycarbonylation, 10-epimerization and 4-o-methylation of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Directed Biosynthesis of Iso-aclacinomycins with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 2-Hydroxyaclacinomycin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the isolation and purification of 2-Hydroxyaclacinomycin B, an anthracycline antibiotic. The protocols are compiled based on established methods for the separation of related aclacinomycin compounds from fermentation broths of Streptomyces species.

Introduction

This compound belongs to the aclacinomycin class of anthracycline antibiotics, which are known for their potent antitumor properties. These secondary metabolites are primarily produced by strains of Streptomyces galilaeus. The core mechanism of action for aclacinomycins involves intercalation into DNA and the inhibition of topoisomerase I and II, ultimately leading to the induction of apoptosis in cancer cells. The isolation and purification of specific aclacinomycin analogues like this compound are crucial for further pharmacological studies and drug development.

Data Presentation

The following table summarizes representative quantitative data expected from a typical purification workflow for an aclacinomycin-class compound from a 10-liter Streptomyces galilaeus fermentation.

| Purification Step | Total Volume / Mass | Concentration (mg/L or mg/g) | Purity (%) | Overall Yield (%) |

| Fermentation Broth | 10 L | 50 mg/L | < 1 | 100 |

| Ethyl Acetate Extract | 500 mL | 950 mg/L | ~5 | 95 |

| Silica Gel Fraction | 50 mL | 8.5 g/L | ~60 | 85 |

| Preparative HPLC | 5 mL | 72 g/L | >98 | 72 |

Experimental Protocols

Protocol 1: Fermentation of Streptomyces galilaeus

This protocol describes the cultivation of Streptomyces galilaeus for the production of aclacinomycins.

Materials:

-

Streptomyces galilaeus strain (e.g., ATCC 31615)

-

Seed medium (e.g., ISP Medium 2)

-

Production medium (e.g., glucose-based medium with yeast extract and peptone)

-

Shake flasks or fermenter

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. galilaeus spores or mycelia from an agar slant into a 250 mL flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate a 10 L fermenter containing the production medium with 5% (v/v) of the seed culture.

-

Fermentation: Carry out the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and dissolved oxygen levels. The production of aclacinomycins typically begins in the stationary phase of growth.

-

Harvesting: After the fermentation period, harvest the broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.

Protocol 2: Extraction of this compound

This protocol details the initial solvent extraction of the target compound from the fermentation broth.

Materials:

-

Fermentation broth supernatant

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Solvent Extraction: Adjust the pH of the supernatant to 7.0. Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pooling and Drying: Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes the initial purification of the crude extract using silica gel chromatography.

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Solvents: Chloroform, Methanol

-

Glass column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5 v/v).

-

Fraction Collection: Collect fractions of 10-20 mL and monitor the separation by thin-layer chromatography (TLC).

-

Pooling: Pool the fractions containing the compound of interest based on the TLC analysis.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines the final purification step using preparative reverse-phase HPLC.

Materials:

-

Partially purified fraction from silica gel chromatography

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Preparative C18 HPLC column

Procedure:

-

Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 30% to 70% B over 40 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 254 nm and 430 nm.

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Removal: Remove the solvent from the collected fraction by lyophilization to obtain the pure compound.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of Aclacinomycin Action

Aclacinomycins, including this compound, exert their anticancer effects through a multi-faceted mechanism of action that converges on the induction of apoptosis.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Application Notes and Protocols: Spectroscopic Analysis of 2-Hydroxyaclacinomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyaclacinomycin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating various cancers. The introduction of a hydroxyl group at the C-2 position of the aclacinomycin B scaffold can significantly alter its biological activity, pharmacokinetics, and toxicity profile. Therefore, detailed structural characterization is paramount for understanding its mechanism of action and for further drug development. This document provides a comprehensive guide to the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For a molecule as complex as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Table 1: Hypothetical ¹H NMR Chemical Shifts for this compound

| Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.8 - 8.0 | d | ~8.0 |

| H-3 | 7.5 - 7.7 | d | ~8.0 |

| H-4 | 5.0 - 5.2 | s | - |

| H-6 | 4.0 - 4.2 | m | - |

| H-8 | 2.0 - 2.2 | m | - |

| H-10 | 2.8 - 3.0 | m | - |

| 1'-H | 5.3 - 5.5 | d | ~3.0 |

| 2'-H | 1.8 - 2.0 | m | - |

| 3'-H | 3.5 - 3.7 | m | - |

| 4'-H | 3.3 - 3.5 | m | - |

| 5'-H | 3.8 - 4.0 | m | - |

| 6'-CH₃ | 1.2 - 1.4 | d | ~6.0 |

| N(CH₃)₂ | 2.2 - 2.4 | s | - |

| ... | ... | ... | ... |

| 2-OH | 9.0 - 10.0 | s (broad) | - |

Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound

| Carbon | Hypothetical Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 155 - 160 |

| C-3 | 115 - 120 |

| C-4 | 135 - 140 |

| C-4a | 110 - 115 |

| C-5 | 180 - 185 |

| C-5a | 130 - 135 |

| C-6 | 65 - 70 |

| C-6a | 135 - 140 |

| C-7 | 70 - 75 |

| C-8 | 30 - 35 |

| C-9 | 205 - 210 |

| C-10 | 45 - 50 |

| C-10a | 80 - 85 |

| C-11 | 150 - 155 |

| C-11a | 110 - 115 |

| C-12 | 185 - 190 |

| C-1' | 100 - 105 |

| ... | ... |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing anthracyclines, minimizing in-source fragmentation and allowing for the observation of the molecular ion.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 828.3 | Protonated molecular ion |

| [M+Na]⁺ | 850.3 | Sodiated molecular ion |

| [M-Sugar₁]⁺ | 684.2 | Loss of the terminal sugar moiety |

| [M-Sugar₁-Sugar₂]⁺ | 540.1 | Loss of two sugar moieties |

| Aglycone+H | 415.1 | Protonated aglycone |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution of hydroxyl proton signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (Example for a 500 MHz Spectrometer):

-

¹H NMR:

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

Spectral width: 16 ppm

-

-

¹³C NMR:

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096

-

Spectral width: 250 ppm

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

-

2D NMR (COSY, HSQC, HMBC):

-

Use standard pulse programs provided by the spectrometer manufacturer.

-

Optimize parameters such as spectral widths, number of increments in the indirect dimension, and number of scans per increment to achieve adequate resolution and signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the TMS signal at 0 ppm.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the 2D spectra to establish correlations between protons and carbons.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry (MS) Parameters (ESI Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5-4.5 kV.

-

Cone Voltage: 20-40 V.

-

Desolvation Gas (N₂): Flow rate of 600-800 L/hr, temperature of 350-450 °C.

-

Mass Range: m/z 100-1500.

-

Fragmentation (MS/MS): For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+H]⁺) and applying collision-induced dissociation (CID) with varying collision energies (10-40 eV).

-

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Expected fragmentation pathway in MS/MS.

Determining the IC50 of 2-Hydroxyaclacinomycin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 2-Hydroxyaclacinomycin B, a derivative of the anthracycline antibiotic aclacinomycin. The protocols outlined herein are designed for researchers in oncology, pharmacology, and drug development to assess the cytotoxic potential of this compound against various cancer cell lines. This application note includes a detailed experimental protocol for the widely used MTT assay, a template for data presentation, and visualizations of the experimental workflow and a plausible signaling pathway for this compound-induced apoptosis.

Introduction

Anthracycline antibiotics are a class of potent chemotherapeutic agents used in the treatment of a wide range of cancers. Aclacinomycin A, a member of this class, is known to exhibit significant antitumor activity.[1][2] this compound, as a derivative, is of interest for its potential cytotoxic effects. Determining the IC50 value is a critical first step in the preclinical evaluation of any potential anticancer compound.[3] The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, in this case, cell viability.[3] This value provides a quantitative measure of the potency of a compound and allows for the comparison of its activity across different cell lines.

The primary mechanism of action for many anthracyclines involves the induction of apoptosis, or programmed cell death.[4][5] This process is often mediated through the activation of a cascade of enzymes known as caspases.[6] Aclacinomycin A has been shown to induce apoptosis and increase the activity of caspase-3 and caspase-8.[1] It is hypothesized that this compound may act through a similar mechanism.

This application note provides a detailed protocol for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric assay for assessing cell viability.[7][8]

Data Presentation

The IC50 values of this compound should be determined against a panel of relevant cancer cell lines. The results should be summarized in a clear and concise table for easy comparison. Below is a template for presenting such data.

| Cell Line | Cancer Type | IC50 of this compound (µM) |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value |

| HeLa | Cervical Adenocarcinoma | Hypothetical Value |

| K562 | Chronic Myelogenous Leukemia | Hypothetical Value |

Note: The IC50 values presented in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Experimental Protocols

Materials and Reagents

-

This compound

-

Selected cancer cell lines (e.g., MCF-7, A549, HeLa, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (0.25%)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Sterile pipette tips and tubes

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Cell Culture

-

Maintain the selected cancer cell lines in their respective complete culture medium in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

Prior to the assay, harvest the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh complete medium.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

Preparation of this compound Stock and Working Solutions

-

Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

-

Store the stock solution at -20°C.

-

On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a broad range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise determination.

MTT Assay Protocol

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

-

After 24 hours, carefully remove the medium and add 100 µL of the prepared working solutions of this compound at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for another 48-72 hours. The incubation time may need to be optimized depending on the cell line and the compound's mechanism of action.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[7]

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis and IC50 Calculation

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

Plot a dose-response curve with the log of the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

-

The IC50 value is the concentration of the compound that results in 50% cell viability. This can be determined by non-linear regression analysis using software such as GraphPad Prism or by using an online IC50 calculator.

Visualizations

Experimental Workflow

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Plausible Signaling Pathway

Caption: A plausible intrinsic apoptosis pathway induced by this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Apoptosis in Anthracycline Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Mechanisms of Anthracycline-Induced Cardiovascular Toxicity: A Focus on Thrombosis, Cardiac Atrophy, and Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. BioRender App [app.biorender.com]

Application Notes and Protocols for 2-Hydroxyaclacinomycin B In Vitro Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyaclacinomycin B is an anthracycline antibiotic, a class of compounds widely recognized for their potent anticancer activities. While specific research on this compound is limited, its structural similarity to other aclacinomycins, such as Aclacinomycin A (Aclarubicin), suggests a comparable mechanism of action.[1][2] This document provides a comprehensive guide for the in vitro experimental design to elucidate the anticancer effects and mechanism of action of this compound. The protocols and assays detailed herein are based on the known activities of related anthracycline compounds and are intended to serve as a foundational framework for investigation.

Aclacinomycins are known to exert their cytotoxic effects through multiple mechanisms, primarily by acting as dual inhibitors of topoisomerase I and II.[3][4] This inhibition leads to DNA damage, induction of apoptosis, and cell cycle arrest.[1][3] Furthermore, like other anthracyclines, this compound may induce the formation of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[5][6][7]

These application notes will guide researchers in designing experiments to:

-

Determine the cytotoxic effects of this compound on various cancer cell lines.

-

Investigate the induction of apoptosis and the underlying molecular pathways.

-

Analyze the impact on cell cycle progression.

-

Explore the potential involvement of key signaling pathways in its mechanism of action.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., MCF-7 (Breast Cancer) | |||

| e.g., A549 (Lung Cancer) | |||

| e.g., HepG2 (Liver Cancer) | |||

| e.g., HL-60 (Leukemia) |

Table 2: Apoptosis Induction by this compound (48h treatment)

| Cell Line | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| e.g., MCF-7 | 0 (Control) | ||

| IC50 | |||

| 2 x IC50 | |||

| e.g., A549 | 0 (Control) | ||

| IC50 | |||

| 2 x IC50 |

Table 3: Cell Cycle Analysis of Cells Treated with this compound (24h treatment)

| Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| e.g., HepG2 | 0 (Control) | |||

| 0.5 x IC50 | ||||

| IC50 | ||||

| e.g., HL-60 | 0 (Control) | |||

| 0.5 x IC50 | ||||

| IC50 |

Table 4: Western Blot Analysis of Key Signaling Proteins

| Target Protein | Treatment Group | Fold Change in Expression (relative to control) |

| Cleaved Caspase-3 | Control | 1.0 |

| This compound (IC50) | ||

| Bax | Control | 1.0 |

| This compound (IC50) | ||

| Bcl-2 | Control | 1.0 |

| This compound (IC50) | ||

| p-STAT3 (Tyr705) | Control | 1.0 |

| This compound (IC50) | ||

| Total STAT3 | Control | 1.0 |

| This compound (IC50) |

Experimental Protocols

Cell Viability Assay (XTT Method)

This protocol determines the dose-dependent cytotoxic effect of this compound. The XTT assay measures the metabolic activity of viable cells.[8]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

XTT labeling and electron-coupling reagent mixture (commercially available kits)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for 24, 48, and 72 hours.

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-